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molecular formula C10H9F3 B8334195 Benzene, 1-ethenyl-3-methyl-5-(trifluoromethyl)-

Benzene, 1-ethenyl-3-methyl-5-(trifluoromethyl)-

Cat. No. B8334195
M. Wt: 186.17 g/mol
InChI Key: BIUXSMADXLEHOF-UHFFFAOYSA-N
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Patent
US09346825B2

Procedure details

To 1-bromo-3-methyl-5-(trifluoromethyl)benzene (500 mg, 2.51 mmol) was added THF (5 mL), aqueous tribasic potassium phosphate (2.0 M, 4.18 mL, 8.37 mmol), 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (387 mg, 2.51 mmol), palladium(II) acetate (47 mg, 0.209 mmol), and 1,1′-bis(di-t-butylphosphino)ferrocene (99 mg, 0.209 mmol). The system was flushed with nitrogen gas and was heated at 80° C. for 1 hour. The reaction was filtered and then diluted with ethyl acetate and water. The organic layer was dried over sodium sulfate, filtered and concentrated. The crude product was purified by preparative TLC to yield 1-ethenyl-3-methyl-5-(trifluoromethyl)benzene (300 mg, 1.61 mmol). 1H NMR (500 MHz, CDCl3) δ7.47 (s, 1H), 7.40 (s, 1H), 7.34 (s, 1H), 6.76 (m, 1H), 5.85 (d, J=17.6 Hz, 1H), 2.43 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4.18 mL
Type
reactant
Reaction Step One
Quantity
387 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
catalyst
Reaction Step One
Quantity
99 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([CH3:12])[CH:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH:21](B1OC(C)(C)C(C)(C)O1)=[CH2:22]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2].C1COCC1>[CH:21]([C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([CH3:12])[CH:3]=1)=[CH2:22] |f:1.2.3.4,6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC(=CC(=C1)C(F)(F)F)C
Name
potassium phosphate
Quantity
4.18 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
387 mg
Type
reactant
Smiles
C(=C)B1OC(C(O1)(C)C)(C)C
Name
Quantity
47 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
99 mg
Type
catalyst
Smiles
C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was flushed with nitrogen gas
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative TLC

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC(=CC(=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.61 mmol
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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